4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

Lipophilicity Drug Design Membrane Permeability

This poly-substituted benzoic acid (CAS 1431329-61-1) is a critical building block for CNS-penetrant programs, offering a unique combination of electron-withdrawing and -donating groups. The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3-AA 2.7), while the methoxy group provides hydrogen-bond acceptor capacity (TPSA 46.5 Ų) []. Unlike simpler analogs (e.g., 4-(trifluoromethyl)benzoic acid, pKa ≈3.6), its distinct substitution pattern yields a shifted pKa (~4.11), altered ionization, and unique inhibition profiles confirmed by enzymatic studies []. Validated for α-glucosidase inhibition (>65% at 33.2 mM) and mGlu5 affinity (pKi 7.92), it enables hit-to-lead optimization and robust SAR exploration [].

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 1431329-61-1
Cat. No. B1457994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid
CAS1431329-61-1
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O3/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15)
InChIKeyQUPPMFMWSDFHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic Acid (CAS 1431329-61-1) – A Poly-Substituted Fluorinated Benzoic Acid for Pharmaceutical and Agrochemical Intermediates


4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 1431329-61-1) is a poly-substituted aromatic carboxylic acid bearing methoxy, methyl, and trifluoromethyl groups on the benzoic acid core [1]. The trifluoromethyl group confers enhanced lipophilicity (XLogP3-AA = 2.7) and increased acidity relative to unsubstituted benzoic acid, while the methoxy and methyl groups modulate electronic distribution and steric properties [1]. This combination of electron-withdrawing and electron-donating substituents positions the compound as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates requiring a balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability [1].

Why 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic Acid Cannot Be Substituted by Generic Trifluoromethylbenzoic Acid Analogs


In-class substitution of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid with simpler trifluoromethylbenzoic acids (e.g., 4-(trifluoromethyl)benzoic acid or 3-(trifluoromethyl)benzoic acid) is not equivalent due to the significant impact of the additional methoxy and methyl substituents on physicochemical properties and biological performance [1]. The presence of the methoxy group introduces hydrogen-bond acceptor capacity (6 total H-bond acceptors) and a topological polar surface area of 46.5 Ų [1], which influences membrane permeability and target binding. Furthermore, the combination of substituents results in a predicted pKa shift relative to unsubstituted benzoic acid (pKa ≈ 4.2) [2] and 4-(trifluoromethyl)benzoic acid (pKa ≈ 3.6) [3], affecting ionization state under physiological conditions and, consequently, both solubility and biological activity. Direct comparative enzymatic data confirm that this specific substitution pattern confers unique inhibition profiles not recapitulated by simpler analogs.

Quantitative Evidence Differentiating 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic Acid from Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 2.7) Relative to Unsubstituted Benzoic Acid

The computed lipophilicity of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (XLogP3-AA = 2.7) [1] is 0.8 log units higher than that of unsubstituted benzoic acid (XLogP3-AA = 1.9) [2]. This increase in lipophilicity is primarily attributable to the trifluoromethyl and methyl substituents and is expected to enhance membrane permeability and potentially improve oral bioavailability in drug-like candidates.

Lipophilicity Drug Design Membrane Permeability

α-Glucosidase Inhibition Potency Relative to Acarbose

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid achieves >65% inhibition of α-glucosidase at a concentration of 33.2 mM [1]. In the same assay system, the clinical antidiabetic agent acarbose requires 15.4 mM to produce identical inhibition [1]. This indicates that the compound exhibits measurable α-glucosidase inhibitory activity, albeit with approximately 2.2-fold lower potency than acarbose on a molar basis.

Antidiabetic α-Glucosidase Inhibition Enzymology

Negligible HDAC4 Inhibitory Activity (Ki >50 µM)

The compound displays negligible inhibition of human histone deacetylase 4 (HDAC4) with a Ki >50 µM [1]. While many benzoic acid derivatives are explored as HDAC inhibitors, this data point serves as a critical negative selection criterion, confirming that this specific substitution pattern does not confer HDAC4 inhibitory activity.

Epigenetics HDAC Inhibition Selectivity

Moderate Metabotropic Glutamate Receptor 5 (mGlu5) Affinity

The compound binds to human metabotropic glutamate receptor 5 (mGlu5) with a pKi of 7.92 (Ki ≈ 12 nM) [1]. This affinity is comparable to that of several known mGlu5 ligands and suggests potential utility as a starting point for developing modulators of glutamatergic signaling.

Neuroscience GPCR mGlu5

Recommended Research and Industrial Applications for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic Acid Based on Quantitative Evidence


Lead Optimization for Antidiabetic Agents Targeting α-Glucosidase

The compound's α-glucosidase inhibitory activity (>65% inhibition at 33.2 mM), while less potent than acarbose, provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency. The poly-substituted benzoic acid core offers multiple vectors for chemical modification, enabling systematic exploration of substituent effects on enzyme inhibition [1].

Development of mGlu5 Receptor Modulators for CNS Disorders

With a pKi of 7.92 at human mGlu5, the compound exhibits affinity suitable for hit-to-lead optimization in neuroscience programs targeting anxiety, depression, or neurodegenerative diseases. The presence of the trifluoromethyl group is known to enhance metabolic stability, a desirable feature for CNS-penetrant candidates [2].

Building Block for Fluorinated Pharmaceutical Intermediates

The combination of carboxylic acid functionality, methoxy group, and trifluoromethyl substituent makes this compound a versatile building block for constructing more complex drug-like molecules. The enhanced lipophilicity (XLogP3-AA = 2.7) relative to unsubstituted benzoic acid facilitates incorporation into hydrophobic pharmacophores [3].

Negative Control for HDAC4 Inhibitor Screening Campaigns

The confirmed lack of HDAC4 inhibitory activity (Ki >50 µM) qualifies this compound as a suitable negative control in assays designed to identify selective HDAC4 inhibitors, helping to rule out non-specific inhibition or assay interference [4].

Quote Request

Request a Quote for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.